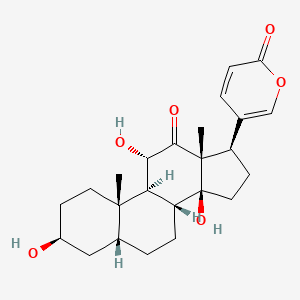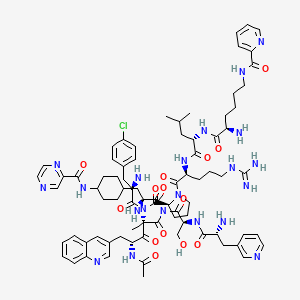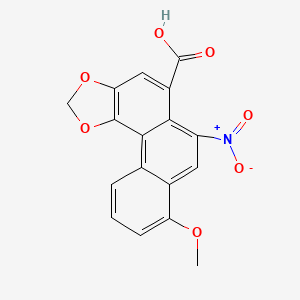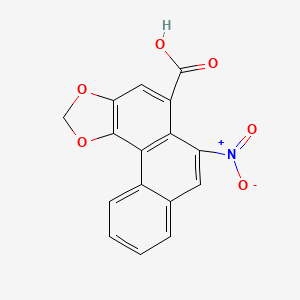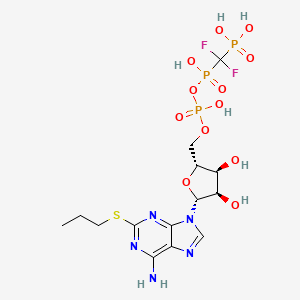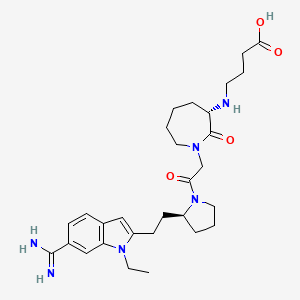
Butanoic acid, 4-(((3S)-1-(2-((2S)-2-(2-(6-(aminoiminomethyl)-1-ethyl-1H-indol-2-yl)ethyl)-1-pyrrolidinyl)-2-oxoethyl)hexahydro-2-oxo-1H-azepin-3-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT-1459 is a novel, direct thrombin inhibitor with antithrombotic efficacy.
Wissenschaftliche Forschungsanwendungen
Tobacco-Specific Carcinogens:
The study by Stepanov et al. (2008) provides insights into the metabolic activation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen. The research highlights the quantitatively significant pathway of NNK metabolic activation in smokers, accounting for a large part of the total urinary excretion of NNK metabolites. The paper suggests that the extent of NNK activation varies among individuals and could serve as an indicator of cancer risk (Stepanov et al., 2008).
Carcinogenic Heterocyclic Amines:
Ushiyama et al. (1991) discuss the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a regular diet. The paper emphasizes the continual exposure to these amines through diet and their potential formation in cooked foods (Ushiyama et al., 1991).
GABA Receptor Partial Agonist:
Shaffer et al. (2008) elucidate the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor partial agonist in humans. The study provides a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this compound, highlighting its potential implications in medical research (Shaffer et al., 2008).
Nicotine Metabolism:
Hecht et al. (1999) discuss the quantitation of certain acids in human urine as a significant pathway of nicotine metabolism. The study suggests that these compounds could serve as biomarkers for the metabolic activation of tobacco-specific carcinogens, offering insights into nicotine's biological effects (Hecht et al., 1999).
Eigenschaften
CAS-Nummer |
294658-50-7 |
|---|---|
Produktname |
Butanoic acid, 4-(((3S)-1-(2-((2S)-2-(2-(6-(aminoiminomethyl)-1-ethyl-1H-indol-2-yl)ethyl)-1-pyrrolidinyl)-2-oxoethyl)hexahydro-2-oxo-1H-azepin-3-yl)amino)- |
Molekularformel |
C29H42N6O4 |
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1 |
InChI-Schlüssel |
DTJAQQZJSTVZRK-UPVQGACJSA-N |
Isomerische SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O |
SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Kanonische SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid AT 1459 AT-1459 AT1459 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



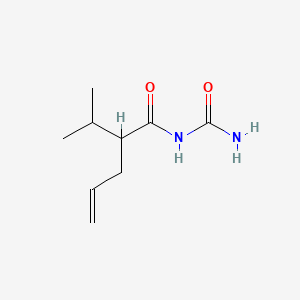
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)
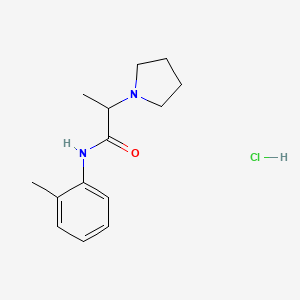
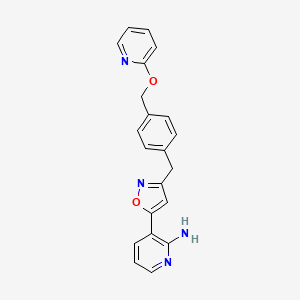

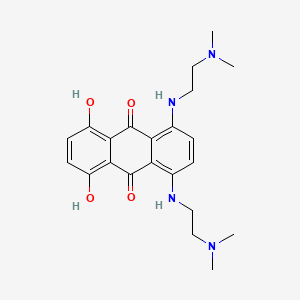
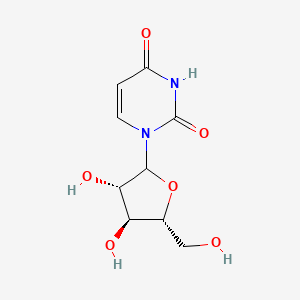
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
